
2-iodo-N-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-methoxybenzamide is an organic compound that belongs to the class of iodobenzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a methoxy group attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N-methoxybenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoyl chloride with methoxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-N-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst for the oxidation of alcohols to carbonyl compounds.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed:
Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Aplicaciones Científicas De Investigación
2-Iodo-N-methoxybenzamide has several applications in scientific research:
Organic Synthesis: It is used as a catalyst for oxidation reactions, providing an environmentally benign alternative to traditional heavy metal-based oxidants.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antibacterial and antioxidant properties.
Material Science: It can be used in the synthesis of advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 2-iodo-N-methoxybenzamide exerts its catalytic effects involves the formation of a pentavalent iodine species. This species is generated from the trivalent iodine precursor in the presence of an oxidant such as Oxone®. The pentavalent iodine species then facilitates the oxidation of alcohols to carbonyl compounds by transferring oxygen atoms to the substrate .
Comparación Con Compuestos Similares
2-Iodo-N-isopropyl-5-methoxybenzamide: This compound is similar in structure but has an isopropyl group instead of a methoxy group.
2-Iodoxybenzoic Acid (IBX): Another hypervalent iodine compound used for oxidation reactions.
Uniqueness: 2-Iodo-N-methoxybenzamide is unique due to its combination of a methoxy group and an iodine atom, which provides specific reactivity and stability. Its ability to act as an efficient and environmentally benign catalyst for oxidation reactions sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H8INO2 |
|---|---|
Peso molecular |
277.06 g/mol |
Nombre IUPAC |
2-iodo-N-methoxybenzamide |
InChI |
InChI=1S/C8H8INO2/c1-12-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) |
Clave InChI |
XQWFRLMMFFFMJB-UHFFFAOYSA-N |
SMILES canónico |
CONC(=O)C1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


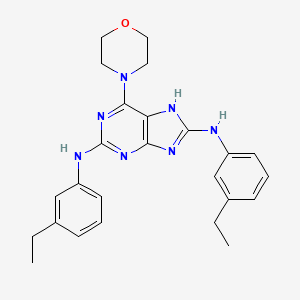
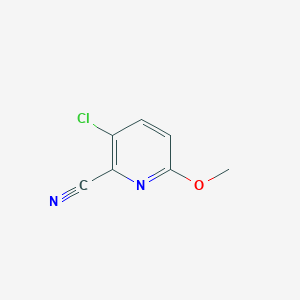

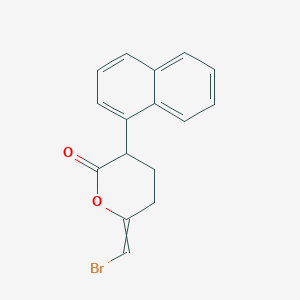


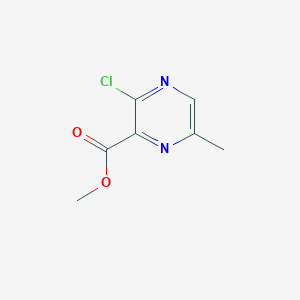
![(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol](/img/structure/B12514778.png)
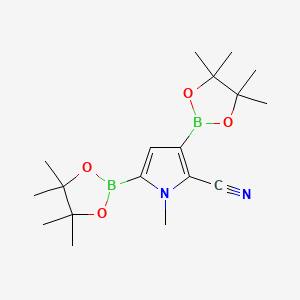
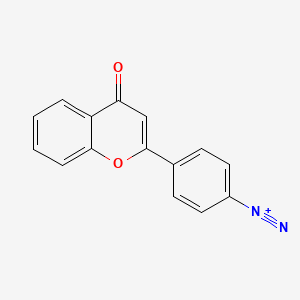
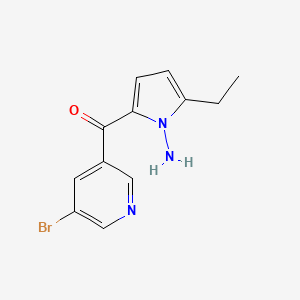
![4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12514798.png)
![2-[6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B12514800.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)
